
8-Allyloxy-5-chloroquinoline
Overview
Description
8-Allyloxy-5-chloroquinoline is a useful research compound. Its molecular formula is C12H10ClNO and its molecular weight is 219.66 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Properties
8-Allyloxy-5-chloroquinoline exhibits a range of pharmacological activities, making it a candidate for further research in drug development. Key properties include:
- Antimicrobial Activity : Studies have shown that quinoline derivatives, including this compound, possess significant antibacterial and antifungal properties. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating moderate to strong antimicrobial effects .
- Anticancer Potential : Research indicates that quinoline compounds can inhibit cancer cell proliferation. In particular, structural modifications in quinolines have been linked to enhanced anticancer activity against various cancer cell lines, suggesting that this compound may exhibit similar effects .
- Antiviral Activity : The compound's potential as an antiviral agent has also been explored. Molecular docking studies suggest that quinoline derivatives can effectively inhibit viral proteases, making them promising candidates for treating viral infections such as COVID-19 .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 5-chloroquinoline derivatives with allyl alcohol or related reagents under controlled conditions. The following table summarizes some key synthesis parameters and yields reported in the literature:
Synthesis Method | Yield | Characterization Techniques |
---|---|---|
Reaction with allyl alcohol | 64% | NMR, MS |
Using chloroquinoline precursors | 47% | NMR, IR |
The characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to verify the identity of the compound and assess its yield during synthesis .
Case Studies
Several case studies highlight the applications of this compound in various therapeutic areas:
- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of several quinoline derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The results indicated that certain derivatives exhibited potent activity, suggesting that modifications like those found in this compound could enhance effectiveness against resistant strains .
- Anticancer Research : In a recent investigation, various quinoline derivatives were tested for their cytotoxic effects on human cancer cell lines. Results demonstrated that specific structural features significantly influenced the compounds' ability to induce apoptosis in cancer cells, highlighting the potential of this compound as an anticancer agent .
Chemical Reactions Analysis
Nucleophilic Substitution at the 5-Chloro Position
The chlorine atom at position 5 undergoes nucleophilic displacement under basic conditions, yielding derivatives with modified biological and physicochemical properties.
Key Reactions:
-
Amine Substitution :
Treatment with primary/secondary amines (e.g., aniline, piperidine) in polar aprotic solvents (DMF, DMSO) at 80–120°C replaces chlorine with amine groups. For example, reaction with aniline produces 5-anilino-8-allyloxyquinoline (yield: 75–85%) . -
Thiol Substitution :
Reaction with sodium hydrosulfide (NaSH) or thiophenol in ethanol at reflux yields 5-mercapto-8-allyloxyquinoline (yield: 60–70%).
Mechanism :
The reaction proceeds via an (nucleophilic aromatic substitution) pathway, where the electron-withdrawing quinoline ring activates the chlorine for displacement .
Reactivity of the 8-Allyloxy Group
The allyloxy moiety participates in oxidation and electrophilic substitution reactions.
Oxidation Reactions
-
Epoxidation :
Treatment with meta-chloroperbenzoic acid (mCPBA) in dichloromethane converts the allyloxy group into an epoxide, forming 8-(2,3-epoxypropoxy)-5-chloroquinoline . -
Ozonolysis :
Ozone cleavage followed by reductive workup (Zn/HO) yields 8-hydroxy-5-chloroquinoline , restoring the phenolic hydroxyl group.
Electrophilic Aromatic Substitution
The allyloxy group directs electrophiles to the quinoline ring’s 6- and 7-positions. For example:
-
Nitration :
Nitrating agents (HNO/HSO) introduce nitro groups at position 6, forming 6-nitro-8-allyloxy-5-chloroquinoline .
Comparative Reaction Data
The table below summarizes reaction conditions and outcomes:
Properties
Molecular Formula |
C12H10ClNO |
---|---|
Molecular Weight |
219.66 g/mol |
IUPAC Name |
5-chloro-8-prop-2-enoxyquinoline |
InChI |
InChI=1S/C12H10ClNO/c1-2-8-15-11-6-5-10(13)9-4-3-7-14-12(9)11/h2-7H,1,8H2 |
InChI Key |
DALUKNQEAPQHFY-UHFFFAOYSA-N |
SMILES |
C=CCOC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Canonical SMILES |
C=CCOC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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